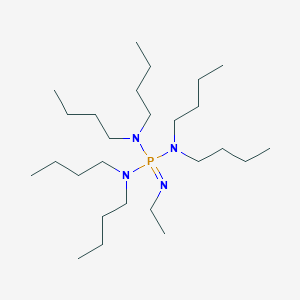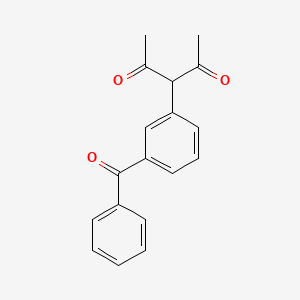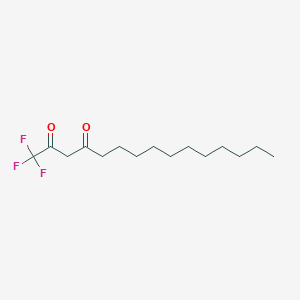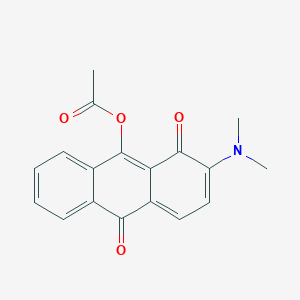
2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)-:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- typically involves the reaction of tetrahydropyran with a naphthalenyloxy derivative. One common method is the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The naphthalenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyloxy ketones, while reduction may produce more saturated tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for research in drug development and molecular biology. It may be used to study enzyme interactions and cellular pathways.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on their ability to act as inhibitors or modulators of specific biological targets.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the naphthalenyloxy group.
2H-Pyran-2-one, tetrahydro-: Another related compound with a different functional group arrangement.
Uniqueness: 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- is unique due to the presence of the naphthalenyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
80116-05-8 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-naphthalen-1-yloxyoxane |
InChI |
InChI=1S/C15H16O2/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-10-3-4-11-16-15/h1-2,5-9,15H,3-4,10-11H2 |
InChI-Schlüssel |
DAFULUFUWJEOSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/structure/B14415882.png)
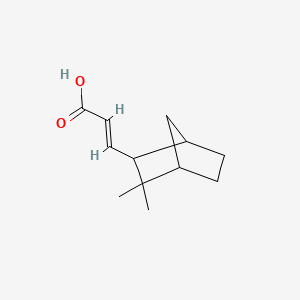
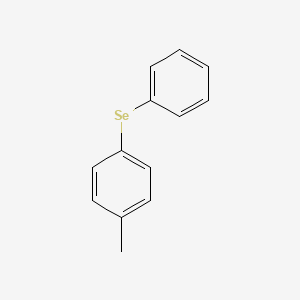
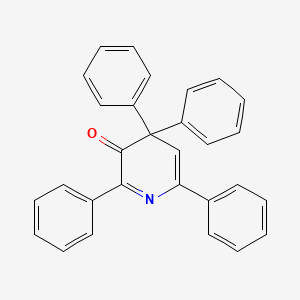
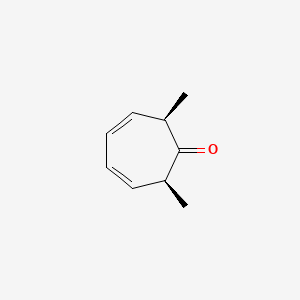
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)

